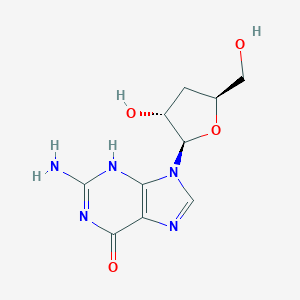

3'-Deoxyguanosine

描述

Synthesis Analysis

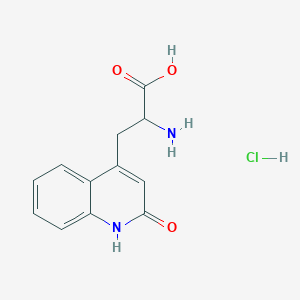

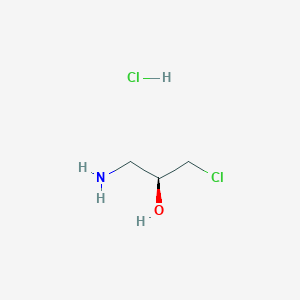

The synthesis of 3'-Deoxyguanosine analogs involves various chemical strategies. For instance, 3-methyl-2'-deoxyguanosine was obtained through a sequence involving conversion into a tricyclic derivative followed by methylation and removal of blocking systems, highlighting the complexity and precision required in synthesizing nucleoside analogs (Golankiewicz, Ostrowski, & Folkman, 1990). Additionally, 2'- and 3'-amino-3'-deoxyguanosine compounds have been synthesized to probe metal ion interactions, illustrating the role of synthetic analogs in understanding biochemical mechanisms (Dai, Lea, Lu, & Piccirilli, 2007).

Molecular Structure Analysis

The molecular structure of 3'-Deoxyguanosine and its analogs plays a crucial role in their interaction with biological molecules. For example, the synthesis of the self-complementary hexamer using the O-3'-phosphoramidite of a modified nucleoside showcased the importance of molecular structure in forming duplexes and influencing helical pitch (Seela & Driller, 1985).

Chemical Reactions and Properties

Chemical reactions involving 3'-Deoxyguanosine and its derivatives reveal their reactivity and potential biological significance. For instance, the reactivity of 3'-amino-3'-deoxyguanosine with nucleoside 5'-phosphorimidazolides suggests a broader range of efficient template-directed syntheses compared to parent nucleosides (Zieliński & Orgel, 1985).

Physical Properties Analysis

The physical properties of 3'-Deoxyguanosine derivatives, such as stability and solubility, are influenced by their unique molecular structures. For instance, 1,N2-ethenodeoxyguanosine shows greater stability of its glycosyl bond compared to unmodified deoxyguanosine, demonstrating the impact of structural modifications on physical properties (Kuśmierek & Singer, 1992).

Chemical Properties Analysis

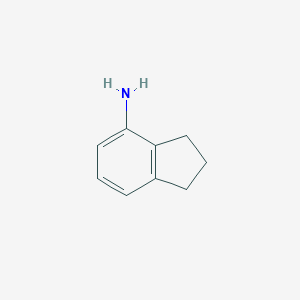

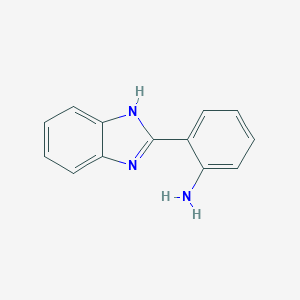

The chemical properties of 3'-Deoxyguanosine and its analogs, such as their reactivity with other molecules and ability to form specific structures, are crucial for their biological functions. The synthesis and self-assembling properties of 8-aryl-2'-deoxyguanosine derivatives, for example, highlight how chemical modifications can enhance the stability and specificity of G-quadruplex supramolecules (Gubala, Betancourt, & Rivera, 2004).

科学研究应用

Use in Drug Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 3’-Deoxyguanosine is a key medicinal intermediate used in the synthesis of anti-cancer drugs and biomarkers in type 2 diabetes .

- Methods of Application : The synthesis involves evaluating reaction parameters, including whole-cell catalyst loading, temperature, pH, and the ratio of thymidine to guanine .

- Results : The research did not provide specific results or outcomes, but the synthesis of 3’-Deoxyguanosine is crucial for the production of certain medications .

Use in Nucleic Acid Modification

- Scientific Field : Biochemistry

- Application Summary : 3’-Deoxyguanosine can be selectively functionalized at the N2-position of guanine in DNA and RNA oligonucleotides .

- Methods of Application : This is achieved through a classical reaction known as reductive amination .

- Results : The method specifically modifies guanine in DNA and RNA oligonucleotides, leaving the other nucleobases unaffected .

未来方向

The research of mismatched base-pairing interactions has great significance because they play an important role in various processes related to the biological function of nucleic acids . This can help to reveal genetic diseases caused by non–B-DNA structures . The interaction mode and full characterizations of g–motif will contribute to the study of the mismatched DNA interaction .

属性

IUPAC Name |

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIAVZITJBGSM-OBXARNEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957487 | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Deoxyguanosine | |

CAS RN |

3608-58-0 | |

| Record name | 3-Deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-deoxyguanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

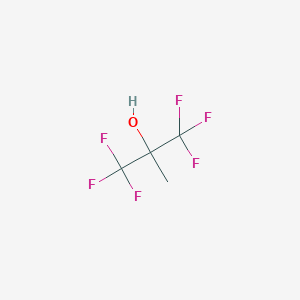

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)

![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)